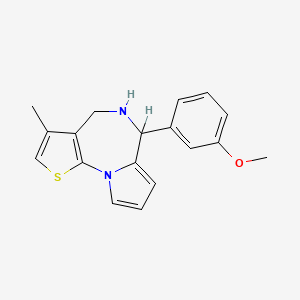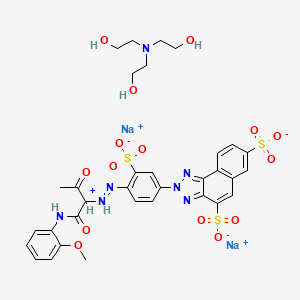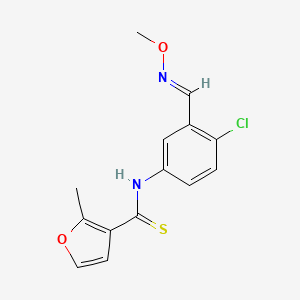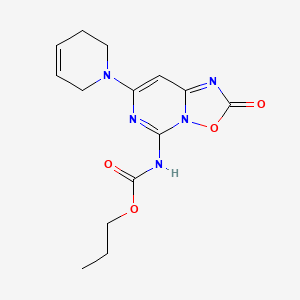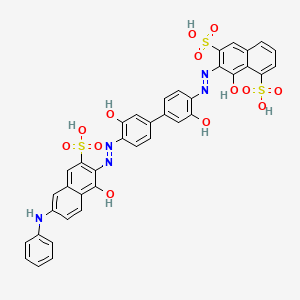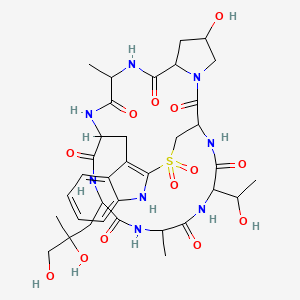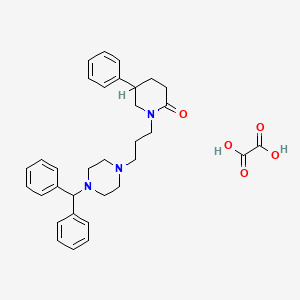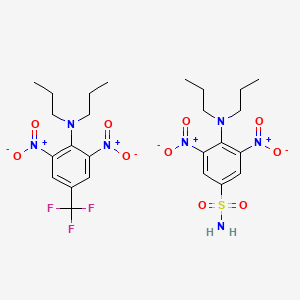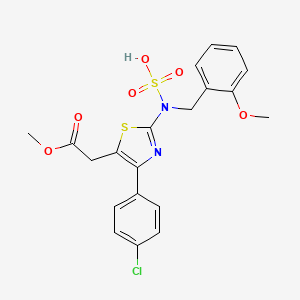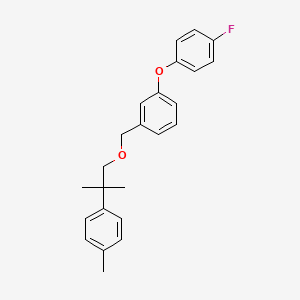
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a benzimidazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine typically involves a multi-step process. One common method starts with the preparation of 4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine, which is then reacted with (E)-but-2-enedioic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bond or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further research.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the suppression of cancer cell growth. The pathways involved often include key signaling cascades that regulate cell cycle and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-but-2-enedioic acid;4-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine
- (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)piperidine
Uniqueness
What sets (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine apart from similar compounds is its specific combination of functional groups. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
96224-17-8 |
|---|---|
Formule moléculaire |
C25H33N3O13 |
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine |
InChI |
InChI=1S/C13H21N3O.3C4H4O4/c1-2-15-10-14-12-9-11(3-4-13(12)15)16-5-7-17-8-6-16;3*5-3(6)1-2-4(7)8/h10-11H,2-9H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
Clé InChI |
ZRJLABXUWYOIPL-LDFLFNBESA-N |
SMILES isomérique |
CCN1C2=C(N=C1)CC(CC2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN1C=NC2=C1CCC(C2)N3CCOCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


